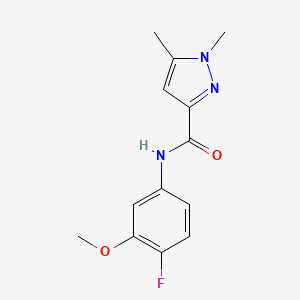![molecular formula C16H21N3OS B12239145 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239145.png)
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a thiazolylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-methyl-1,3-thiazol-4-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-hydroxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)ethyl]piperazine
- 1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine
Uniqueness
1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is unique due to the specific positioning of the methoxy group on the phenyl ring and the thiazolylmethyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21N3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C16H21N3OS/c1-13-17-14(12-21-13)11-18-7-9-19(10-8-18)15-5-3-4-6-16(15)20-2/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
QLDDVBFFXXFGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12239101.png)
![3-(3-Fluorophenyl)-6-{[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12239105.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide](/img/structure/B12239110.png)
![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B12239112.png)
![1-[1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12239117.png)
![2-(2,5-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B12239119.png)
![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12239124.png)
![6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239126.png)
![5-Bromo-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12239139.png)

![3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B12239150.png)
![N-methyl-N-{1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12239154.png)
![2-[4-(2-methylpropyl)phenyl]-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B12239157.png)
